Lipophilicity (LogP) Comparison with Simple N-Substituted Imidazole Analogs
The primary quantifiable differentiation for (1-Cyclohexyl-1H-imidazol-5-yl)methanol is its increased lipophilicity, a direct result of the cyclohexyl substituent. This is quantified by the XLogP3 value of 0.9, which is significantly higher than that of its simpler, alkyl-substituted analogs, as shown in the comparison data [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-Methyl-1H-imidazol-5-yl)methanol (XLogP3: -0.8) |
| Quantified Difference | 1.7 log units higher |
| Conditions | Computational prediction as reported by authoritative chemical databases (PubChem). |
Why This Matters
For procurement in drug discovery programs, a higher LogP suggests enhanced membrane permeability and potential for crossing the blood-brain barrier, which is a key design parameter when optimizing for central nervous system (CNS) or intracellular targets compared to more polar analogs.
- [1] PubChem. (2024). (1-Cyclohexyl-1H-imidazol-5-yl)methanol. National Library of Medicine. Retrieved from PubChem Compound Summary for CID 329775278, section on 'Computed Properties'. View Source
